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Cat. No.: B10830732 Get Quote

N-Allylnoriso-LSD: A Technical Guide for
Researchers
Abstract
This technical guide provides a comprehensive overview of N-Allylnoriso-LSD, a derivative of

lysergic acid diethylamide (LSD). Due to the limited availability of direct research on N-
Allylnoriso-LSD, this document synthesizes information from studies on closely related N(6)-

alkyl norlysergamide derivatives and the broader class of lysergamides to present a plausible

profile of its synthesis, pharmacology, and relevant experimental protocols. This guide is

intended for researchers, scientists, and drug development professionals.

Introduction
N-Allylnoriso-LSD, also known as 6-Allyl-6-norisolysergic acid diethylamide, is a semi-

synthetic lysergamide and a structural analog of LSD.[1] It belongs to the family of N(6)-

alkylated nor-LSD derivatives. The core structure is based on the ergoline scaffold,

characteristic of many psychedelic compounds. While research on this specific compound is

not extensive, the study of related N(6)-alkyl norlysergic acid N,N-diethylamide derivatives

provides valuable insights into its potential properties.[2]
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The chemical structure of N-Allylnoriso-LSD is characterized by the attachment of an allyl

group to the nitrogen at the 6-position of the nor-LSD ergoline ring.

Proposed Synthesis
A convenient method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide

derivatives has been developed, which can be adapted for N-Allylnoriso-LSD.[2] The general

approach involves the alkylation of nor-LSD.

Starting Materials:

Norlysergic acid N,N-diethylamide (nor-LSD)

An appropriate allyl halide (e.g., allyl bromide or allyl iodide)

A suitable base and solvent system

General Procedure:

Nor-LSD is dissolved in an appropriate aprotic solvent.

A base is added to deprotonate the indole nitrogen.

The allyl halide is added to the reaction mixture.

The reaction is stirred at room temperature or with gentle heating until completion.

The product is isolated and purified using chromatographic techniques.
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Figure 1: Proposed synthesis workflow for N-Allylnoriso-LSD.

Pharmacology
Direct pharmacological data for N-Allylnoriso-LSD is not readily available. However, based on

structure-activity relationships of other N(6)-alkyl norlysergamides, its pharmacological profile

can be inferred.

Mechanism of Action
Like LSD and other serotonergic psychedelics, N-Allylnoriso-LSD is expected to act as an

agonist or partial agonist at serotonin receptors, particularly the 5-HT₂A receptor.[3][4]

Activation of the 5-HT₂A receptor is the primary mechanism underlying the psychedelic effects

of these compounds.[3][4]
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Figure 2: General signaling pathway for 5-HT2A receptor agonists.
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Potency
Studies on a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives in rats trained to

discriminate injections of d-LSD have shown that the N(6)-allyl derivative was approximately 2-

3 times more potent than LSD itself.[2] This suggests that N-Allylnoriso-LSD may also exhibit

higher potency than LSD.

Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for

characterizing N-Allylnoriso-LSD.

Two-Lever Drug Discrimination Assay
This assay is used to assess the in vivo subjective effects of a compound and its similarity to a

known drug, in this case, LSD.[2]

Objective: To determine if N-Allylnoriso-LSD substitutes for the discriminative stimulus effects

of LSD.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

Training Phase:

Rats are trained to press one lever ("drug lever") following an intraperitoneal (i.p.) injection

of a standard dose of d-LSD tartrate (e.g., 185.5 nmol/kg) and a second lever ("saline

lever") following an injection of saline.

Correct lever presses are reinforced with a food or liquid reward.

Training continues until a high level of accuracy (>80% correct) is achieved.

Testing Phase:

Various doses of the test compound (N-Allylnoriso-LSD) are administered i.p.
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The percentage of responses on the drug lever is recorded.

Full substitution is considered to have occurred if the percentage of drug-lever responding

is ≥80%.

An ED₅₀ value (the dose at which 50% of responses are on the drug lever) is calculated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl
norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3. LSD - Wikipedia [en.wikipedia.org]

4. A Receptor on Acid - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [N-Allylnoriso-LSD as a derivative of lysergic acid
diethylamide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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